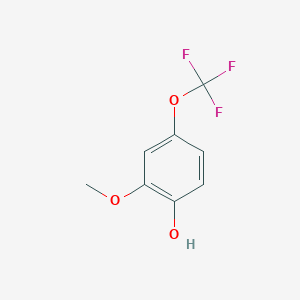

2-Methoxy-4-(trifluoromethoxy)phenol

Description

2-Methoxy-4-(trifluoromethoxy)phenol is a fluorinated phenolic compound characterized by a methoxy group at position 2 and a trifluoromethoxy group at position 4 on the benzene ring. For instance, compounds with trifluoromethoxy substituents, such as 3-Chloro-4-(trifluoromethoxy)phenol, are noted for their use in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity . The trifluoromethoxy group is known to impart lipophilicity and metabolic resistance, making such compounds valuable in drug design .

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBBFLBBLLBVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methoxy-4-(trifluoromethoxy)phenol involves the alkylation of methoxyphenol with trifluoromethanol under acidic conditions . This reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(trifluoromethoxy)phenol may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)phenol can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-4-(trifluoromethoxy)phenol has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cervical cancer cells, with IC50 values indicating potent activity at low concentrations.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. Research indicates it can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

In organic chemistry, 2-methoxy-4-(trifluoromethoxy)phenol serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its unique trifluoromethoxy group enhances the electronic properties of derivatives, making them suitable for various applications in pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it a candidate for developing new materials with enhanced performance characteristics. The trifluoromethoxy group can improve the stability and solubility of materials, which is beneficial in coatings and polymer applications.

| Activity | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Anticancer (Cervical) | Cytotoxicity | 10 - 50 | |

| Anti-inflammatory | Cytokine inhibition | 5 - 20 | |

| Antioxidant Activity | DPPH Scavenging | EC50: 10.46 |

Anticancer Study

A notable study focused on the anticancer properties of 2-methoxy-4-(trifluoromethoxy)phenol demonstrated that treatment with the compound resulted in a significant decrease in cell viability in cervical cancer cell lines. The study highlighted mechanisms such as apoptosis induction and cell cycle arrest as key pathways through which the compound exerts its effects.

Anti-inflammatory Research

In another investigation, the anti-inflammatory capabilities of this compound were assessed by measuring its effect on tumor necrosis factor-alpha (TNF-alpha) levels in activated macrophages. The results indicated a marked reduction in TNF-alpha production, underscoring its potential as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-4-(2-propenyl)phenol (Eugenol)

- Structure : Methoxy at position 2 and allyl (2-propenyl) at position 3.

- Key Properties: Exhibits antimicrobial activity against HSV-1 and HSV-2 with IC50 values of 25.6 mg/mL and 16.2 mg/mL, respectively . Non-cytotoxic at concentrations up to 250 mg/mL in cell cultures . Demonstrates radical scavenging activity, particularly against superoxide anions, with potency higher than butylated hydroxyanisole (BHA) .

- Applications : Widely used in dentistry and food preservation due to its antioxidant and antiviral properties .

Contrast with 2-Methoxy-4-(trifluoromethoxy)phenol :

2-Methoxy-4-(1-propenyl)phenol (Isoeugenol)

- Structure : Methoxy at position 2 and 1-propenyl at position 4.

- Key Properties: Found in nutmeg and clove extracts, contributing to antimicrobial activity . Used in synthesizing copper nanoparticles with bioactive properties .

- Applications: Employed in nanotechnology and spice-derived therapeutics.

Contrast :

- The trifluoromethoxy substituent in 2-Methoxy-4-(trifluoromethoxy)phenol may offer superior electron-withdrawing effects, altering reactivity in radical-mediated processes compared to isoeugenol’s propenyl group .

3-Chloro-4-(trifluoromethoxy)phenol

- Structure : Chloro at position 3 and trifluoromethoxy at position 4.

- Key Properties: Industrial relevance in agrochemicals, with detailed manufacturing processes and market forecasts . No direct biological data reported, but chloro-substituted phenols are typically potent antimicrobials.

- Applications : Used in pesticides and polymer stabilizers.

Contrast :

- The absence of a methoxy group in 3-Chloro-4-(trifluoromethoxy)phenol reduces its structural similarity to the target compound, but both share enhanced stability from the trifluoromethoxy group.

Methoxy-4-(oxadiazolyl)phenol Derivatives (Compounds 6j and 6k)

- Structure : Methoxy at position 2 and oxadiazole-linked trifluoromethyl/trifluoromethoxy groups at position 4.

- Key Properties :

- Applications : Promising candidates for multi-target Alzheimer’s therapeutics.

Contrast :

- The oxadiazole ring in these derivatives introduces additional hydrogen-bonding capacity, which is absent in 2-Methoxy-4-(trifluoromethoxy)phenol. This difference may influence target selectivity and potency .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Methoxy-4-(trifluoromethoxy)phenol, also known as 2-Methoxy-4-trifluoromethylphenol, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-4-(trifluoromethoxy)phenol is C8H7F3O2. The structure features a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃) attached to a phenolic ring. This unique configuration contributes to its biological activity.

Antioxidant Properties

Research indicates that 2-Methoxy-4-(trifluoromethoxy)phenol exhibits significant antioxidant activity. A study assessing various 2-methoxyphenols found that this compound can effectively scavenge free radicals, which is crucial in reducing oxidative stress in biological systems . The compound's antioxidant capacity was evaluated using the DPPH radical-scavenging assay, showing promising results.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition suggests a potential application in treating inflammation-related disorders . Molecular docking studies further revealed that 2-Methoxy-4-(trifluoromethoxy)phenol has a strong affinity for the active sites of iNOS and COX-2, indicating its role as a modulator of inflammatory pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It was shown to exhibit nontoxic effects on neuronal cells while providing protective benefits against neurotoxic agents. This property is particularly relevant for developing treatments for neurodegenerative diseases .

The mechanisms underlying the biological activities of 2-Methoxy-4-(trifluoromethoxy)phenol involve:

- Scavenging Free Radicals : The presence of methoxy and trifluoromethoxy groups enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.

- Inhibition of Enzyme Activity : By binding to iNOS and COX-2, the compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation.

- Cellular Protection : Its ability to protect neuronal cells suggests a mechanism involving the stabilization of cellular membranes and inhibition of apoptosis pathways.

Case Studies

- Inflammation Model : In a study involving RAW 264.7 macrophages, treatment with 2-Methoxy-4-(trifluoromethoxy)phenol resulted in a significant decrease in NO production at non-cytotoxic concentrations. This suggests its potential use as an anti-inflammatory agent .

- Neuroprotection : In models of oxidative stress-induced neuronal injury, this compound demonstrated protective effects, reducing cell death and maintaining mitochondrial function .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.